molecular formula C14H11Br2NO B11712949 3-Bromo-N-(4-bromo-2-methylphenyl)benzamide

3-Bromo-N-(4-bromo-2-methylphenyl)benzamide

Cat. No.: B11712949
M. Wt: 369.05 g/mol
InChI Key: GZNZTDRHUWPWCD-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-bromo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Br2NO It is a brominated benzamide derivative, characterized by the presence of two bromine atoms and a methyl group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-bromo-2-methylphenyl)benzamide typically involves the bromination of N-(4-bromo-2-methylphenyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-bromo-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce quinones .

Scientific Research Applications

3-Bromo-N-(4-bromo-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-bromo-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-Bromo-N-(3,4-dimethylphenyl)benzamide
  • N-(4-Bromo-2-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research purposes .

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

3-bromo-N-(4-bromo-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)

InChI Key

GZNZTDRHUWPWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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